3',4'-Difluoroacetophenone: A Technical Guide for Researchers and Drug Development Professionals
3',4'-Difluoroacetophenone: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its chemical structure, characterized by a difluorophenyl group attached to an acetyl moiety, imparts unique properties that are highly valued in medicinal chemistry, agrochemical formulation, and materials science. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of 3',4'-Difluoroacetophenone.
Chemical and Physical Properties
The fundamental properties of 3',4'-Difluoroacetophenone are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 369-33-5[1][2] |
| Molecular Formula | F₂C₆H₃COCH₃[1][2] |
| Molecular Weight | 156.13 g/mol [1][2] |
| Appearance | Liquid[1][2] |
| Melting Point | 19-20 °C (lit.)[1][2] |
| Boiling Point | 94-95 °C/13 mmHg (lit.)[1][2] |
| Density | 1.246 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.4916 (lit.)[1][2] |
| Flash Point | 75 °C (167 °F) - closed cup[1][2] |
| SMILES String | CC(=O)c1ccc(F)c(F)c1[1][2] |
| InChI Key | VWJSSJFLXRMYNV-UHFFFAOYSA-N[1][2] |
Synthesis and Reactivity
The most common method for the synthesis of 3',4'-Difluoroacetophenone is through the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[2][3][4][5] The ketone functional group in 3',4'-Difluoroacetophenone is a versatile handle for a variety of chemical transformations, including reduction to the corresponding alcohol, oxidation, and condensation reactions to form more complex molecules.
Experimental Protocols
Synthesis of 3',4'-Difluoroacetophenone via Friedel-Crafts Acylation
This protocol is a representative example of a Friedel-Crafts acylation for the synthesis of 3',4'-Difluoroacetophenone.
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The setup is protected from atmospheric moisture using a drying tube.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
Addition of Substrate: A solution of 1,2-difluorobenzene in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Quenching: The reaction mixture is cooled back to 0 °C and then slowly poured onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Reduction of 3',4'-Difluoroacetophenone to 1-(3,4-Difluorophenyl)ethanol
This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.
Materials:
-
3',4'-Difluoroacetophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: 3',4'-Difluoroacetophenone is dissolved in methanol in an Erlenmeyer flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added in small portions with stirring.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature with occasional swirling for a specified time, and the progress is monitored by TLC.
-
Workup: Water is added to the reaction mixture, and the methanol is removed by heating. The mixture is then cooled, and the product is extracted with diethyl ether.
-
Purification: The combined ether extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude alcohol, which can be further purified if necessary.
Applications in Research and Industry
3',4'-Difluoroacetophenone is a valuable intermediate in several industrial and research applications:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often targeting the cyclooxygenase (COX) enzymes.[8][9]
-
Agrochemical Formulation: The compound is utilized in the production of pesticides and herbicides, where the fluorine substituents can enhance the efficacy and stability of the final products.[6][7]
-
Material Science: The unique properties conferred by the difluorophenyl group make it a useful component in the development of advanced materials, including specialty polymers and coatings with enhanced chemical resistance.[6]
-
Organic Synthesis: In a broader context, it is a key reagent for creating more complex molecules in organic chemistry research.[6][7]
Role in the Development of Anti-Inflammatory Agents
While 3',4'-Difluoroacetophenone itself does not directly interact with biological signaling pathways, it is a critical starting material for the synthesis of molecules designed to do so. A prominent example is its use in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) pathway. The diagram below illustrates this conceptual workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. webassign.net [webassign.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
